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Compound of Interest

Compound Name: 4-Fluoro BZP hydrochloride

Cat. No.: B171276

Disclaimer: Comprehensive pharmacological data for 4-Fluoro BZP hydrochloride (4-
Fluorobenzylpiperazine) is not readily available in peer-reviewed scientific literature. The
physiological and toxicological properties of this specific compound have not been extensively
evaluated[1]. This document synthesizes available information on the broader class of
benzylpiperazine compounds to provide a probable context for its activity, but lacks the specific
guantitative data, detailed experimental protocols, and established signaling pathways
requested.

Introduction and Chemical Identity

4-Fluoro BZP hydrochloride, also known as 1-(4-Fluorobenzyl)piperazine dihydrochloride, is
a substituted derivative of benzylpiperazine (BZP)[1]. It is classified as a research chemical and
a new psychoactive substance (NPS)[1][2][3]. Due to its status as a designer drug, it is
primarily encountered in forensic and research applications rather than in clinical
development[1][3]. The parent compound, BZP, was initially investigated as a potential
antidepressant but was found to be unsuitable[4]. More recently, BZP and its analogues have
been used as recreational substitutes for amphetamine-like drugs[4][5].

Chemical Information:
o Formal Name: 1-[(4-fluorophenyl)methyl]-piperazine, dihydrochloride[1]

e Synonyms: 1-(p-Fluorobenzyl)piperazine, p-fluoro BZP, para-fluoro BZP[1]
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e Molecular Formula: Ci11HisFN2 « 2HCI[1]

e Formula Weight: 267.2 g/mol [1]

Presumed Pharmacological Profile

Direct pharmacological studies detailing the receptor binding affinities and functional activity of
4-Fluoro BZP are absent from the public domain. However, its mechanism of action can be
inferred from the well-characterized profile of its parent compound, Benzylpiperazine (BZP).

2.1 Mechanism of Action (Inferred from Benzylpiperazine)

Benzylpiperazine (BZP) primarily acts as a monoamine releaser and reuptake inhibitor, with a
preference for dopamine[4][6]. It binds to monoamine transporters, showing selectivity for the
dopamine transporter (DAT) over the serotonin transporter (SERT)[6]. This action leads to
increased extracellular concentrations of dopamine, which is consistent with its stimulant
properties[4][6]. In contrast, other piperazine derivatives like TFMPP and mCPP are more
selective for SERT and act as serotonin agonists[4][6].

Given its structural similarity, 4-Fluoro BZP is likely to exhibit a similar mechanism, acting as a
dopaminergic and/or serotonergic agent. The addition of a fluorine atom to the benzyl ring may
modulate its potency and selectivity for monoamine transporters, but without experimental data,
this remains speculative.

2.2 Data Presentation

A core requirement of this guide was the presentation of quantitative data. After a
comprehensive search of scientific literature, no specific in vitro binding affinity (Ki) or functional
potency (ECso/ICso) data for 4-Fluoro BZP hydrochloride at key CNS receptors could be
located.

For context, studies on structurally distinct derivatives of 4-fluorobenzylpiperazine have shown
activity in other areas. For instance, a methanone derivative of 4-fluorobenzylpiperazine was
identified as a potent competitive tyrosinase inhibitor with an 1Cso of 0.18 yM, making it
significantly more active than kojic acid[7]. However, this compound is structurally different and
its activity as a tyrosinase inhibitor does not inform on the expected psychoactive CNS receptor
profile of 4-Fluoro BZP itself.
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Experimental Protocols

As no specific pharmacological studies for 4-Fluoro BZP were identified, detailed experimental
protocols for this compound cannot be provided. For reference, a generalized workflow for a
typical in vitro receptor binding assay, which would be used to determine such data, is outlined
below.

3.1 Generalized Protocol: Radioligand Binding Assay

This protocol describes a general method for assessing the binding affinity of a test compound
(e.g., 4-Fluoro BZP) to a specific CNS receptor.

o Tissue/Cell Preparation: Membranes are prepared from brain tissue (e.g., rat striatum for
dopamine receptors) or cultured cells transfected to express a specific human receptor (e.g.,
HEK 293 cells)[8].

o Assay Buffer Preparation: A buffer solution is prepared to maintain pH and ionic strength,
specific to the receptor being studied.

 Incubation: The prepared membranes, a specific radioligand (e.g., [3H]spiperone for D2
receptors), and varying concentrations of the unlabeled test compound are combined in the
assay buffer[9].

o Equilibrium: The mixture is incubated at a specific temperature for a set time to allow the
binding to reach equilibrium.

o Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating
the receptor-bound radioligand from the unbound radioligand.

e Quantification: The filters are washed, and the amount of radioactivity trapped on them is
measured using liquid scintillation counting.

o Data Analysis: The data are analyzed using non-linear regression to calculate the I1Cso value
of the test compound. The Ki (inhibition constant) is then determined using the Cheng-
Prusoff equation.

Visualization of Presumed Mechanisms
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Without concrete data on signaling pathways for 4-Fluoro BZP, a diagram illustrating its

hypothesized mechanism of action, based on the known pharmacology of BZP, is provided. A

second diagram shows the general workflow for the binding assay described above.

Presumed Mechanism of Action for 4-Fluoro BZP
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Caption: Hypothesized mechanism of 4-Fluoro BZP at a dopaminergic synapse.
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Generalized Workflow for Radioligand Binding Assay
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Caption: Generalized experimental workflow for an in vitro binding assay.

Conclusion

4-Fluoro BZP hydrochloride is a piperazine derivative for which a detailed pharmacological
profile is not publicly available. Based on its structural relationship to benzylpiperazine, it is
presumed to act as a stimulant by modulating monoamine transporters, likely with a significant
effect on the dopamine system. However, the absence of empirical data means that its precise
mechanism, receptor affinity, potency, and selectivity remain unknown. Any further investigation
would require primary research, including in vitro binding and functional assays followed by in
vivo behavioral studies, to properly characterize its pharmacological effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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